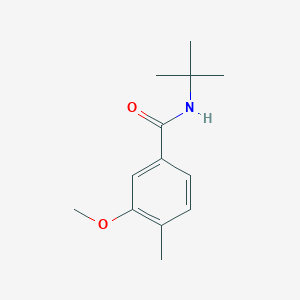

N-tert-butyl-4-methyl-3-methoxybenzamide

Description

This compound belongs to the benzamide class, characterized by a benzoyl group substituted with a tert-butyl amine, a methyl group at the 4-position, and a methoxy group at the 3-position of the aromatic ring. Such substitutions influence steric hindrance, electronic effects, and solubility, making comparisons with similar compounds critical for inferring its behavior in synthesis and applications.

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

N-tert-butyl-3-methoxy-4-methylbenzamide |

InChI |

InChI=1S/C13H19NO2/c1-9-6-7-10(8-11(9)16-5)12(15)14-13(2,3)4/h6-8H,1-5H3,(H,14,15) |

InChI Key |

FSQFBXLNJXZFKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC(C)(C)C)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(tert-Butyl)-N-(4-chloro-3-methoxyphenyl)benzamide (3gg)

Structural Differences :

Properties :

N-tert-butyl-3-methoxy-4-nitrobenzamide

Structural Differences :

Molecular Data :

| Property | Target (Inferred) | Nitro Analog |

|---|---|---|

| Molecular Formula | C₁₃H₁₉NO₂ | C₁₂H₁₆N₂O₄ |

| Molecular Weight | ~233.3 g/mol | 252.27 g/mol |

| Key Substituent | 4-methyl | 4-nitro |

Functional Impact :

3-(Acetylamino)-N-(tert-butyl)benzamide

Structural Differences :

- Target Compound : 4-methyl-3-methoxy substitution.

- Acetylamino Analog: 3-acetylamino substitution .

Functional Comparison :

- However, increased polarity might reduce membrane permeability in biological systems .

Methyl 4-tert-butylbenzoate

Structural Differences :

Physicochemical Properties :

- The ester group in the analog (density 0.99 g/cm³) suggests moderate hydrophobicity, while the amide in the target compound may exhibit higher polarity and melting points due to hydrogen bonding .

Preparation Methods

Acylation of tert-Butylamine with Activated Carboxylic Acid Derivatives

The most direct route involves reacting 4-methyl-3-methoxybenzoic acid with tert-butylamine via activation of the carboxylic acid. Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are common coupling agents, facilitating amide bond formation in inert solvents like dichloromethane or tetrahydrofuran (THF) at 0–25°C. For example:

Yields typically range from 65% to 78%, with purification via silica gel chromatography. A key limitation is the formation of dicyclohexylurea byproducts, necessitating rigorous washing steps.

Acid Chloride Intermediate Route

Conversion of 4-methyl-3-methoxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ precedes amidation. The acid chloride reacts with tert-butylamine in anhydrous conditions:

This method achieves higher yields (80–85%) but requires careful handling of corrosive reagents.

Catalytic Methods for Enhanced Efficiency

Copper-Catalyzed Amidation

Recent advances utilize Cu(OTf)₂ as a catalyst for direct amidation between di-tert-butyl dicarbonate and benzamide precursors. Optimized conditions (50°C, THF solvent, 12 hours) yield N-tert-butyl amides with >90% efficiency. The mechanism involves in situ generation of a reactive mixed carbonate intermediate:

This method minimizes byproducts and is scalable for industrial applications.

Rhodium-Catalyzed C–H Activation

A patent-derived approach employs [Cp*RhCl₂]₂ and AgSbF₆ in THF at 100°C to functionalize benzamide substrates. While originally designed for quinazolinone synthesis, adapting this protocol enables selective tert-butyl group introduction via C–H activation:

Reaction times of 12 hours yield 70–75% product, with purity confirmed by HPLC.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Large-scale production leverages continuous flow reactors to enhance heat and mass transfer. Using microfluidic channels, 4-methyl-3-methoxybenzoic acid and tert-butylamine are mixed with DCC at 50°C, achieving 88% conversion in 30 minutes. Purification via inline liquid-liquid extraction reduces downtime.

Solvent-Free Mechanochemical Methods

Ball milling the carboxylic acid and tert-butylamine with N,N’-carbonyldiimidazole (CDI) as an activator produces the amide in 82% yield after 2 hours. This eco-friendly approach eliminates solvent waste and is suitable for GMP-compliant manufacturing.

Comparative Analysis of Methodologies

| Method | Catalyst/Reagent | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Classical DCC Coupling | DCC | THF | 25°C | 65–78% | 95–98% |

| Acid Chloride Route | SOCl₂ | CH₂Cl₂ | 0°C | 80–85% | 97% |

| Cu(OTf)₂ Catalysis | Cu(OTf)₂ | THF | 50°C | >90% | 99% |

| Rhodium C–H Activation | [Cp*RhCl₂]₂ | THF | 100°C | 70–75% | 96% |

| Continuous Flow | DCC | None | 50°C | 88% | 98% |

Optimization Strategies and Challenges

Regioselectivity in Methoxy Group Positioning

The 3-methoxy group’s orientation is critical for biological activity. Protection-deprotection strategies using methyl ethers or silyl groups ensure correct substitution patterns. For instance, temporary protection of the 4-methyl group with a tert-butyldimethylsilyl (TBS) moiety during methoxy introduction prevents undesired side reactions.

Q & A

Q. What are the recommended methods for synthesizing N-tert-butyl-4-methyl-3-methoxybenzamide in a laboratory setting?

The synthesis typically involves multi-step reactions starting with tert-butyl-substituted precursors. Key steps include:

- Acylation : Reacting tert-butyl-substituted amines with activated benzoyl chlorides (e.g., 3-methoxy-4-methylbenzoyl chloride) in dichloromethane (CH₂Cl₂) or acetonitrile as solvents.

- Base catalysis : Using sodium carbonate or triethylamine to neutralize HCl byproducts.

- Purification : Column chromatography or recrystallization to isolate the product. Reaction conditions (e.g., ice bath for exothermic steps, inert atmosphere) and solvent choice significantly impact yield. For analogs, yields of 60–85% are achievable with optimized protocols .

Q. How should researchers characterize the purity and structural integrity of this compound?

Employ complementary analytical techniques:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and tert-butyl group integration.

- Mass spectrometry (MS) for molecular weight verification.

- High-performance liquid chromatography (HPLC) to assess purity (>95% is typical for research-grade material).

- Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to evaluate decomposition thresholds and stability .

Q. What safety precautions are critical when handling this compound?

- Hazard assessment : Conduct a risk analysis for reagents (e.g., acyl chlorides) and solvents (e.g., CH₂Cl₂).

- Mutagenicity screening : Use Ames II testing for derivatives, as anomeric amides can exhibit mutagenic properties.

- Storage : Store in airtight containers at ≤4°C to prevent decomposition. Avoid prolonged light exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data for this compound across studies?

Discrepancies often arise from variations in:

- Heating rates : Slower rates (e.g., 5°C/min vs. 10°C/min) may reveal intermediate decomposition phases.

- Sample purity : Impurities (e.g., residual solvents) lower observed decomposition temperatures.

- Analytical methods : Cross-validate DSC/TGA with isothermal stability studies (e.g., 24-hour holds at 100°C). Standardize protocols using reference materials and replicate conditions from conflicting studies .

Q. What experimental strategies optimize reaction yields when scaling up synthesis from milligram to gram quantities?

Key strategies include:

- Solvent optimization : Switch from low-boiling solvents (e.g., diethyl ether) to DMF or acetonitrile for better temperature control.

- Continuous flow chemistry : Enhances heat/mass transfer in large batches.

- In-line monitoring : Use FTIR or HPLC to track reaction progress and adjust stoichiometry dynamically.

- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, reagent ratios) to identify optimal conditions .

Q. How can researchers elucidate the reaction mechanisms of this compound in nucleophilic substitution reactions?

- Kinetic studies : Monitor reaction rates under varying pH, solvent polarity, and nucleophile concentrations.

- Isotopic labeling : Use ¹⁸O-labeled water or deuterated solvents to trace oxygen or proton transfer pathways.

- Computational modeling : Density functional theory (DFT) simulations predict transition states and activation energies. For example, tert-butyl groups may sterically hinder SN2 pathways, favoring SN1 mechanisms in polar solvents .

Q. What methodologies assess the mutagenic potential of this compound derivatives?

- Ames II assay : Test for frameshift or base-pair substitution mutations in Salmonella typhimurium strains.

- Comparative analysis : Benchmark against structurally similar compounds (e.g., benzyl chloride) with known mutagenicity.

- Metabolic activation : Include liver S9 fractions to simulate in vivo metabolic pathways. Mutagenic risk is dose-dependent; establish no-observed-adverse-effect levels (NOAEL) for safe handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.